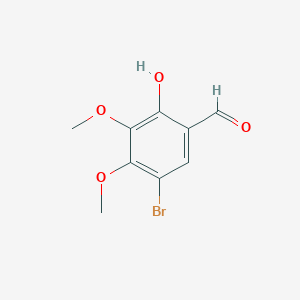
2-Chloro-5-nitro-6-(3-nitrophenyl)-4-(trifluoromethyl)nicotinonitrile
Vue d'ensemble
Description
2-Chloro-5-nitro-6-(3-nitrophenyl)-4-(trifluoromethyl)nicotinonitrile, also known as Nifurtimox, is a nitrofuran derivative that has been used as an antiprotozoal agent. It was first synthesized in 1965 and has been used to treat Chagas disease, a parasitic infection caused by Trypanosoma cruzi. In recent years, there has been growing interest in the potential use of Nifurtimox in cancer treatment.
Applications De Recherche Scientifique
2-Chloro-5-nitro-6-(3-nitrophenyl)-4-(trifluoromethyl)nicotinonitrile has been extensively studied for its antiprotozoal properties, particularly in the treatment of Chagas disease. It has been shown to be effective in reducing parasitemia and improving clinical symptoms in patients with acute and chronic Chagas disease. In addition to its antiprotozoal activity, this compound has also been found to have anticancer properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-nitro-6-(3-nitrophenyl)-4-(trifluoromethyl)nicotinonitrile is not fully understood, but it is believed to involve the production of reactive oxygen species (ROS) and the disruption of mitochondrial function in target cells. This compound has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the inhibition of DNA synthesis and the induction of oxidative stress. It has also been shown to have anti-inflammatory properties and to modulate the activity of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Chloro-5-nitro-6-(3-nitrophenyl)-4-(trifluoromethyl)nicotinonitrile for lab experiments is its relatively low cost and availability. However, it has some limitations, including its potential toxicity and the need for careful handling and disposal due to its reactive nature.
Orientations Futures
There are several potential future directions for research on 2-Chloro-5-nitro-6-(3-nitrophenyl)-4-(trifluoromethyl)nicotinonitrile, including:
1. Further investigation of its anticancer properties and potential use in combination with other chemotherapy agents.
2. Development of new formulations and delivery methods to improve its efficacy and reduce toxicity.
3. Investigation of its potential use in the treatment of other parasitic infections.
4. Development of new derivatives with improved pharmacological properties.
In conclusion, this compound is a nitrofuran derivative with antiprotozoal and anticancer properties. Its mechanism of action involves the production of ROS and the disruption of mitochondrial function. While it has some limitations, it has potential for further research and development in a range of applications.
Propriétés
IUPAC Name |
2-chloro-5-nitro-6-(3-nitrophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4ClF3N4O4/c14-12-8(5-18)9(13(15,16)17)11(21(24)25)10(19-12)6-2-1-3-7(4-6)20(22)23/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXMMQZOZMCGRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C(=C(C(=N2)Cl)C#N)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4ClF3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-pyrazolo[4,3-b]pyridine](/img/structure/B3041312.png)
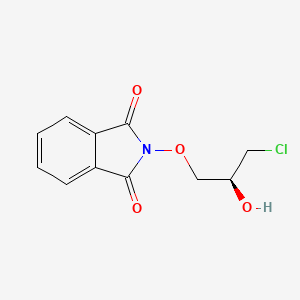

![3-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B3041315.png)

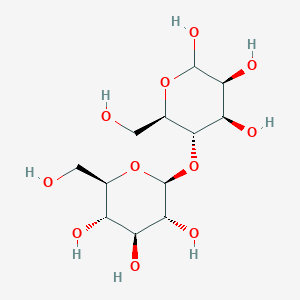
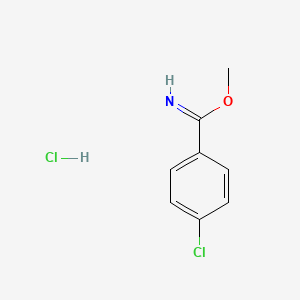
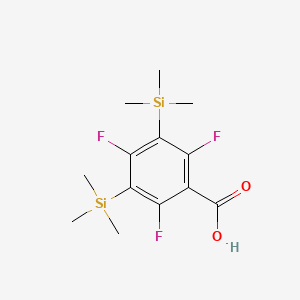

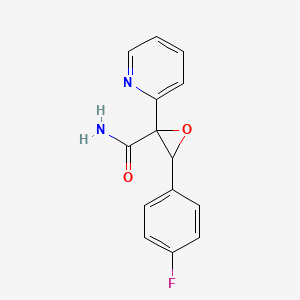
![2-(2-Pyridyl)-3-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide](/img/structure/B3041326.png)
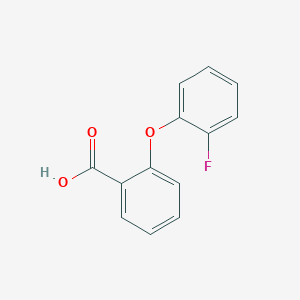
![4-[3-(2-Thienyl)acryloyl]phenyl 4-(trifluoromethyl)benzoate](/img/structure/B3041331.png)
